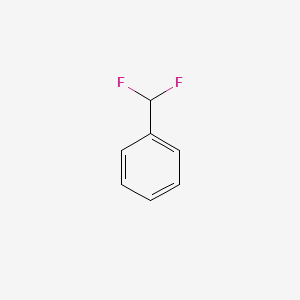

(Difluoromethyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

difluoromethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZLOJYSBBLXQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348735 | |

| Record name | (difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-31-2 | |

| Record name | (difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Difluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of (Difluoromethyl)benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (difluoromethyl)benzene, a compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are particularly informative.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the single proton of the difluoromethyl group.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.42 - 7.55 | Multiplet | 5H (Aromatic) | |

| 6.68 | Triplet | 56.5 | 1H (CHF₂) |

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 135.5 | C (ipso) |

| 129.5 | CH (ortho) |

| 129.0 | CH (para) |

| 126.6 | CH (meta) |

| 114.7 (t, J = 239 Hz) | CHF₂ |

¹⁹F NMR Data

Fluorine-19 NMR is a sensitive technique for characterizing fluorine-containing compounds.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -110.3 | Doublet | 56.5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, a liquid at room temperature, reveals characteristic vibrational modes.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 - 3030 | Weak | C-H stretch (aromatic) |

| 2980 | Weak | C-H stretch (CHF₂) |

| 1590, 1490, 1450 | Medium | C=C stretch (aromatic ring) |

| 1100 - 1000 | Strong | C-F stretch |

| 770, 695 | Strong | C-H bend (out-of-plane, aromatic) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 128 | 100 | [M]⁺ (Molecular Ion) |

| 127 | 75 | [M-H]⁺ |

| 109 | 40 | [M-F]⁺ |

| 77 | 85 | [C₆H₅]⁺ (Phenyl cation) |

| 51 | 50 | [C₄H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) and placed in a 5 mm NMR tube. The spectra are recorded on a spectrometer operating at a specific frequency for each nucleus (e.g., 400 MHz for ¹H, 100 MHz for ¹³C, and 376 MHz for ¹⁹F). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR).

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum is typically recorded using the thin-film method. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. The plates are then mounted in the spectrometer, and the spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a volatile solvent is injected into the GC, where it is vaporized and separated from the solvent. The compound then enters the mass spectrometer, where it is ionized by a beam of electrons. The resulting ions are accelerated and separated based on their mass-to-charge ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

The Synthetic Versatility of (Difluoromethyl)benzene: A Technical Guide for Researchers

Introduction

The difluoromethyl (CF2H) group has emerged as a critical pharmacophore in modern drug discovery and development. Its unique electronic properties, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine functionalities, allow for the fine-tuning of a molecule's physicochemical and biological properties.[1][2][3][4] (Difluoromethyl)benzene, as a readily accessible starting material, serves as a key building block for the synthesis of a diverse array of difluoromethylated aromatic compounds. This technical guide provides an in-depth overview of the reactivity of this compound in organic synthesis, focusing on key transformations, experimental protocols, and quantitative data to aid researchers in the effective utilization of this versatile reagent.

Core Reactivity Principles

The reactivity of this compound is largely dictated by the strong electron-withdrawing nature of the two fluorine atoms. This influences the acidity of the benzylic proton and the susceptibility of the aromatic ring to various transformations. The primary modes of reactivity include C-H functionalization, metal-catalyzed cross-coupling reactions, and transformations involving the generation of both nucleophilic and electrophilic difluoromethyl species.

C-H Functionalization of the Difluoromethyl Group

Direct functionalization of the C-H bond in the difluoromethyl group offers an atom-economical approach to introduce this moiety.

Radical-Mediated C-H Difluoromethylation

Visible-light photocatalysis has enabled the generation of difluoromethyl radicals from various precursors, which can then be used to functionalize aromatic systems.[5] While direct C-H difluoromethylation of benzene (B151609) using these methods is a subject of ongoing research, related strategies have been developed for heteroaromatic compounds, providing a pathway to valuable building blocks.[5]

Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a powerful toolkit for the formation of C-C and C-heteroatom bonds involving the difluoromethyl group.

Palladium-Catalyzed Reactions

Palladium catalysts are widely employed for the cross-coupling of this compound derivatives. These reactions typically involve the pre-functionalization of the benzene ring with a halide or a boron-containing group. For instance, palladium-catalyzed Suzuki-Miyaura coupling of borylated this compound with aryl halides is a common strategy.[6] Similarly, Negishi-type cross-coupling reactions of arylzinc reagents with difluoroiodomethane, catalyzed by palladium, have been developed to produce difluoromethylated products.[7][8]

Table 1: Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Difluoromethylated Arenes

| Entry | Coupling Partners | Catalyst/Ligand | Base/Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | Arylboronic acid + (Difluoromethyl)iodobenzene | Pd(PPh₃)₄ | K₂CO₃ / Dioxane/H₂O | 100 | 75-95 | General Suzuki-Miyaura conditions |

| 2 | Arylzinc chloride + Difluoroiodomethane | Pd₂(dba)₃/Xantphos | N/A / THF | 60 | 60-85 | [7] |

| 3 | (Hetero)arylboronic acids + Chlorodifluoromethane | Pd(OAc)₂/SPhos | K₃PO₄ / Toluene | 110 | 50-88 | [9] |

Copper-Catalyzed Reactions

Copper-mediated reactions have also proven effective for the difluoromethylation of aromatic compounds. These methods often utilize difluoromethyl sources like BrCF₂CO₂Et, followed by a decarboxylation step to unveil the CF₂H group.[9] Direct copper-catalyzed C(sp²)–CF₂H bond formation remains a challenging but actively pursued area of research.[9]

Nucleophilic and Electrophilic Reactivity

The generation of both nucleophilic and electrophilic difluoromethyl species from this compound and its derivatives opens up a wide range of synthetic possibilities.

Nucleophilic Difluoromethylation

The benzylic proton of this compound can be deprotonated using a strong base to generate a nucleophilic difluoromethyl anion. This anion, however, can be unstable and prone to α-fluoride elimination.[10] The combination of a Brønsted superbase with a Lewis acid can effectively deprotonate Ar–CF₂H groups and trap the reactive Ar–CF₂⁻ fragments, allowing for their reaction with a variety of electrophiles.[10]

Experimental Protocol: Generation and Trapping of a Nucleophilic Difluoromethyl Anion

-

Materials: this compound, KN(iPr)₂, B₃N₃Me₆, 18-crown-6 (B118740), THF, electrophile (e.g., benzaldehyde).

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF.

-

Cool the solution to -80 °C.

-

In a separate flask, prepare a solution of KN(iPr)₂ (1.1 equiv), B₃N₃Me₆ (1.1 equiv), and 18-crown-6 (1.1 equiv) in anhydrous THF and cool to -80 °C.

-

Slowly add the base/Lewis acid solution to the this compound solution at -80 °C.

-

Stir the resulting mixture for 30 minutes at -80 °C to generate the stabilized difluoromethyl anion.

-

Add the electrophile (e.g., benzaldehyde, 1.2 equiv) dropwise to the reaction mixture at -80 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[10]

-

Electrophilic Difluoromethylation

While this compound itself is not an electrophile, related difluoromethyl-containing reagents can act as sources of electrophilic "CF₂H⁺". For instance, difluoromethyl phenyl sulfone (PhSO₂CF₂H) can be deprotonated to form a nucleophile that reacts with various electrophiles.[11][12] The resulting adducts can then be further transformed.

Applications in Medicinal Chemistry

The incorporation of the difluoromethyl group into drug candidates can significantly enhance their pharmacological properties. For example, it can improve metabolic stability, increase lipophilicity, and introduce favorable hydrogen bonding interactions with biological targets.[13][14][15] The synthetic methods described herein are crucial for accessing novel difluoromethylated compounds for drug discovery programs.

Logical Relationships in Synthesis Planning

The choice of synthetic strategy for incorporating the this compound moiety depends on the target molecule and the available starting materials. The following diagram illustrates a general decision-making workflow.

Caption: Decision workflow for synthesizing (difluoromethyl)aryl compounds.

Experimental Workflow for a Typical Cross-Coupling Reaction

The following diagram outlines the general steps involved in a palladium-catalyzed cross-coupling reaction using a this compound derivative.

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of molecules with potential applications in medicinal chemistry. Understanding its diverse reactivity, including C-H functionalization, metal-catalyzed cross-coupling, and the generation of nucleophilic and electrophilic species, is key to its effective utilization. The data and protocols presented in this guide are intended to provide researchers with the foundational knowledge and practical tools necessary to incorporate the difluoromethylaryl motif into their synthetic targets.

References

- 1. Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Radiodifluoromethylation of well-functionalized molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sioc.cas.cn [sioc.cas.cn]

- 12. sioc.cas.cn [sioc.cas.cn]

- 13. Synthesis of difluoromethylated allenes through trifunctionalization of 1,3-enynes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ajrconline.org [ajrconline.org]

The Dawn of a Fluorinated Moiety: An In-depth Technical Guide to the Early Discovery and Synthesis of (Difluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the difluoromethyl group (-CF2H) offers a unique combination of lipophilicity and metabolic stability, making it a desirable substituent in drug design. This technical guide delves into the early history and seminal synthetic routes toward a fundamental building block bearing this moiety: (difluoromethyl)benzene, also historically known as benzal fluoride (B91410) or α,α-difluorotoluene.

Early Discovery: A Story of Halogen Exchange

The precise first synthesis of this compound is embedded within the broader development of organofluorine chemistry. Early methods for introducing fluorine into organic molecules were often harsh and low-yielding. A significant breakthrough came with the work of Belgian chemist Frédéric Swarts in the 1890s. The Swarts reaction, in its various forms, demonstrated the feasibility of halogen exchange, where more reactive halogens (like chlorine or bromine) could be replaced by fluorine using metal fluorides.[1][2]

One of the earliest practical methods for the synthesis of this compound involved the reaction of benzotrichloride (B165768) with a fluorinating agent like antimony trifluoride (SbF3), often in the presence of a catalyst such as antimony pentachloride (SbCl5).[2][3] This approach is a classic example of a Swarts-type reaction.[1][2]

Another significant early contribution was the use of anhydrous hydrogen fluoride (HF) to fluorinate benzotrichloride, a method reported by Simons and Lewis in 1938.[4] This reaction provided a pathway to benzotrifluoride (B45747) and, under controlled conditions, could likely have been adapted for the synthesis of this compound.

Key Early Synthetic Methodologies

Two primary strategies dominated the early landscape of this compound synthesis: halogen exchange from a trichloromethyl precursor and the direct conversion of an aldehyde.

Halogen Exchange from Benzotrichloride (Swarts-type Reaction)

This was one of the first successful methods for producing this compound. The reaction involves the stepwise replacement of chlorine atoms with fluorine atoms.

Reaction Scheme:

Caption: Halogen exchange synthesis of this compound.

Experimental Protocol (Conceptual):

-

Reaction Setup: A reaction vessel, typically made of a material resistant to the fluorinating agent (e.g., copper or a specialized alloy), would be charged with benzotrichloride and antimony trifluoride. A catalytic amount of antimony pentachloride could also be added to increase the reaction rate.

-

Reaction Conditions: The mixture would be heated to initiate the halogen exchange. The reaction temperature would be a critical parameter to control the extent of fluorination. Over-fluorination would lead to the formation of (trifluoromethyl)benzene.

-

Work-up and Purification: After the reaction, the desired this compound would be separated from the antimony salts and any unreacted starting material. This would typically involve distillation.

| Parameter | Value | Reference |

| Starting Material | Benzotrichloride | [5][6] |

| Fluorinating Agent | Antimony Trifluoride (SbF3) | [1][2] |

| Catalyst (optional) | Antimony Pentachloride (SbCl5) | [2] |

| Product | This compound | |

| Byproduct | Antimony Trichloride (SbCl3) |

Deoxofluorination of Benzaldehyde (B42025) with Sulfur Tetrafluoride

A significant advancement in the synthesis of gem-difluoro compounds came with the use of sulfur tetrafluoride (SF4). This reagent allows for the direct conversion of a carbonyl group (in this case, an aldehyde) to a difluoromethylene group.[7]

Reaction Scheme:

Caption: Synthesis of this compound from benzaldehyde.

Experimental Protocol:

The use of sulfur tetrafluoride requires specialized equipment due to its toxicity and reactivity. Reactions are typically carried out in pressure vessels (autoclaves) made of corrosion-resistant materials.

-

Reaction Setup: A high-pressure autoclave is charged with benzaldehyde. The vessel is then cooled, and sulfur tetrafluoride is introduced. A catalyst, such as anhydrous hydrogen fluoride, may also be added.

-

Reaction Conditions: The autoclave is sealed and heated to the desired reaction temperature. The pressure inside the vessel will increase significantly. The reaction time and temperature are carefully controlled to ensure complete conversion and minimize side reactions.

-

Work-up and Purification: After cooling and venting the autoclave, the crude reaction mixture is carefully transferred and neutralized. The organic product is then separated and purified, typically by fractional distillation.

| Parameter | Value | Reference |

| Starting Material | Benzaldehyde | [8] |

| Fluorinating Agent | Sulfur Tetrafluoride (SF4) | [7] |

| Catalyst (optional) | Anhydrous Hydrogen Fluoride (HF) | [7] |

| Temperature | Varies (typically elevated) | [9] |

| Pressure | High pressure | [8] |

| Product | This compound | |

| Byproduct | Thionyl fluoride (SOF2) | [7] |

Synthesis using Phenylsulfur Trifluoride

A laboratory-scale alternative to the hazardous sulfur tetrafluoride is the use of phenylsulfur trifluoride. This reagent allows for the conversion of aldehydes to difluoromethylene compounds under less harsh conditions.[8]

Experimental Workflow:

Caption: Workflow for this compound synthesis.

Experimental Protocol (from Organic Syntheses):

This procedure provides a detailed and reliable method for the laboratory-scale synthesis of α,α-difluorotoluene (this compound).

-

Reaction Setup: A two-necked flask equipped with a dropping funnel and a distillation column is charged with phenylsulfur trifluoride (0.10 mole).

-

Reaction: The flask is heated to 50-70 °C, and benzaldehyde (0.10 mole) is added dropwise over 30 minutes. A mild exothermic reaction is observed.

-

Distillation: After the addition is complete, the reaction mixture is heated to 100 °C, and the product is distilled under reduced pressure. The main fraction of α,α-difluorotoluene distills at 68 °C (80 mm Hg).

-

Yield: The reported yield is 71-80%.[8]

| Parameter | Value | Reference |

| Starting Material | Benzaldehyde | [8] |

| Reagent | Phenylsulfur trifluoride | [8] |

| Molar Ratio (Benzaldehyde:Reagent) | 1:1 | [8] |

| Initial Temperature | 50-70 °C | [8] |

| Final Temperature | 100 °C | [8] |

| Distillation Pressure | 80 mm Hg | [8] |

| Yield | 71-80% | [8] |

Conclusion

The early synthesis of this compound was a significant achievement in the field of organofluorine chemistry. From the initial explorations using Swarts-type halogen exchange reactions to the development of more direct methods involving the deoxofluorination of benzaldehyde, these foundational studies paved the way for the broader application of the difluoromethyl group in various scientific disciplines. The methodologies described herein, while representing the early state-of-the-art, highlight the ingenuity and perseverance of chemists in taming the reactivity of fluorine to create novel and valuable molecules. Modern methods have since been developed that offer milder conditions and broader substrate scope, but these early discoveries remain a testament to the enduring importance of this versatile fluorinated building block.

References

- 1. ck12.org [ck12.org]

- 2. byjus.com [byjus.com]

- 3. SECTION ‘B’ ( 2 \times 2 = 4 11) Describe the swart's reactions with exam.. [askfilo.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzotrichloride - Wikipedia [en.wikipedia.org]

- 7. Fluorination by sulfur tetrafluoride - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene - Google Patents [patents.google.com]

Quantum Chemical Blueprint: Unveiling the Electronic Landscape of (Difluoromethyl)benzene

A Technical Guide for Researchers and Drug Development Professionals

Abstract

(Difluoromethyl)benzene is a molecule of significant interest in medicinal chemistry and materials science, owing to the unique electronic properties imparted by the difluoromethyl group. A thorough understanding of its quantum mechanical characteristics is paramount for predicting its reactivity, designing novel derivatives, and elucidating its role in biological systems. This technical guide provides a comprehensive overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to characterize the structural, electronic, and spectroscopic properties of this compound. Detailed computational methodologies, data presentation in structured tables, and workflow visualizations are included to serve as a practical resource for researchers in the field.

Introduction

The substitution of hydrogen atoms with fluorine in organic molecules profoundly alters their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The difluoromethyl group (-CHF2) is a key pharmacophore that can act as a bioisostere for hydroxyl or thiol groups, offering improved metabolic stability. Quantum chemical calculations provide a powerful in-silico microscope to probe the intricate electronic structure of this compound, offering insights that are often challenging to obtain through experimental means alone.

This guide will delve into the theoretical foundations and practical application of quantum chemical methods to elucidate the properties of this compound. We will explore its optimized molecular geometry, vibrational frequencies, frontier molecular orbitals, and electrostatic potential, providing a foundational understanding for further molecular design and development.

Computational Methodology

The insights presented in this guide are based on a computational workflow rooted in Density Functional Theory (DFT), a widely used and robust method for quantum chemical calculations.

Geometry Optimization

The first step in characterizing a molecule is to determine its most stable three-dimensional structure, known as the equilibrium geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the coordinates of its atoms.

Experimental Protocol:

-

Methodology: Density Functional Theory (DFT) is employed for geometry optimization.

-

Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for its balance of accuracy and computational cost.[1][2]

-

Basis Set: The 6-311++G(d,p) basis set is utilized, which provides a flexible description of the electron distribution by including diffuse functions (++) for weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of atomic orbitals in a molecular environment.[3]

-

Software: Calculations can be performed using quantum chemistry software packages such as Gaussian, TURBOMOLE, or GAMESS.[1][4][5]

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

The logical workflow for a typical quantum chemical calculation on this compound is depicted in the following diagram:

Results and Discussion

Molecular Geometry

The optimized geometry of this compound reveals the influence of the -CHF2 group on the benzene (B151609) ring. Key structural parameters are summarized in the table below. The C-C bond lengths in the aromatic ring are expected to show slight deviations from the ideal benzene structure due to the electronic effects of the substituent.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Value (Å or °) |

| C-C (aromatic) | ~1.39 - 1.40 |

| C-H (aromatic) | ~1.08 |

| C-C (alkyl-aryl) | ~1.51 |

| C-F | ~1.37 |

| C-H (alkyl) | ~1.10 |

| ∠(C-C-C) | ~119 - 121 |

| ∠(F-C-F) | ~107 |

Note: The values presented are representative and would be precisely determined from the output of the geometry optimization calculation.

Vibrational Frequencies

Vibrational frequency calculations are crucial for two primary reasons: they confirm that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and they allow for the prediction of infrared (IR) and Raman spectra.[4][6] These predicted spectra can be compared with experimental data for validation of the computational model.

Experimental Protocol:

-

Methodology: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Analysis: The output provides the vibrational frequencies, IR intensities, and Raman activities for each normal mode of vibration. The nature of the vibrations (e.g., C-H stretch, C-F bend) is determined by examining the displacement vectors of the atoms for each mode.

Table 2: Calculated Vibrational Frequencies and Assignments for Key Modes of this compound

| Frequency (cm⁻¹) | Assignment | IR Intensity (km/mol) |

| ~3100 - 3000 | Aromatic C-H stretching | Moderate |

| ~2980 | Aliphatic C-H stretching | Weak |

| ~1600 | Aromatic C-C stretching | Moderate to Strong |

| ~1100 - 1000 | C-F stretching | Strong |

| ~800 - 700 | Out-of-plane C-H bending | Strong |

Note: These are approximate frequency ranges. Precise values are obtained from the calculation.

Electronic Properties

The electronic properties of a molecule are fundamental to understanding its reactivity and intermolecular interactions. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater propensity for electrophilic attack.

-

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability.[1] A larger gap implies higher stability and lower reactivity.[1]

Table 3: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

Note: Specific energy values would be extracted from the output of the DFT calculation.

The following diagram illustrates the relationship between molecular orbitals and reactivity:

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing different potential values.

-

Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are favorable sites for electrophilic attack.

-

Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density (electron-poor). These are favorable sites for nucleophilic attack.

-

Green regions: Represent neutral or near-zero potential.

For this compound, the MEP would likely show negative potential around the fluorine atoms due to their high electronegativity, making them potential sites for interaction with electrophiles or hydrogen bond donors. The aromatic ring would exhibit regions of both positive and negative potential, influencing its interaction with other molecules.

Conclusion

Quantum chemical calculations, particularly DFT, provide a robust and insightful framework for characterizing the structural and electronic properties of this compound. The methodologies and data presented in this guide offer a foundational understanding for researchers and drug development professionals. By leveraging these computational tools, it is possible to gain a deeper understanding of the molecule's reactivity, spectroscopic signatures, and potential for intermolecular interactions, thereby accelerating the design and development of novel chemical entities with desired properties. The synergy between computational predictions and experimental validation remains a cornerstone of modern chemical research.

References

Physical and chemical properties of (Difluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Difluoromethyl)benzene, also known as α,α-difluorotoluene, is an important fluorinated building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The incorporation of the difluoromethyl (CF2H) group can significantly modulate the physicochemical and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its reactivity.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid under standard conditions. Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C7H6F2 | [1] |

| Molecular Weight | 128.12 g/mol | [1] |

| CAS Number | 455-31-2 | [1] |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.138 g/mL at 25 °C | |

| Boiling Point | 140 °C at 760 mmHg | [2] |

| Refractive Index | n20/D 1.458 | |

| LogP | 2.624 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons and the proton of the difluoromethyl group. The aromatic protons typically appear as a multiplet in the range of δ 7.2-7.5 ppm. The proton of the CF2H group appears as a triplet due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and a triplet for the carbon of the difluoromethyl group due to C-F coupling.[1]

-

¹⁹F NMR: The fluorine NMR spectrum provides a distinct signal for the two equivalent fluorine atoms of the difluoromethyl group.[1] This signal typically appears as a doublet due to coupling with the proton of the CF2H group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹. The C-F stretching vibrations of the difluoromethyl group give rise to strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 128. The fragmentation pattern is characterized by the loss of fluorine and the difluoromethyl group.[1]

Chemical Reactivity and Transformations

The difluoromethyl group is a key determinant of the chemical reactivity of this compound. It acts as an electron-withdrawing group, which has significant implications for the reactivity of the aromatic ring.

The electron-withdrawing nature of the difluoromethyl group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution reactions.[3] This is because the CF2H group reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. Furthermore, the difluoromethyl group is a meta-director for electrophilic aromatic substitution.[3]

Electrophilic Aromatic Substitution

A typical electrophilic aromatic substitution reaction, such as a Friedel-Crafts reaction, on this compound would proceed as follows:

Caption: Electrophilic Aromatic Substitution on this compound.

Nucleophilic Substitution

While the aromatic ring is deactivated towards electrophiles, the presence of the fluorine atoms can activate the benzylic position for certain nucleophilic reactions. The difluoromethyl group can be considered a masked nucleophile under specific conditions.[4] Deprotonation of the C-H bond in the CF2H group can generate a carbanion, which can then react with various electrophiles.[4]

Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of this compound. Researchers should always adhere to appropriate laboratory safety procedures.

Synthesis of this compound

A common method for the synthesis of this compound involves the fluorination of benzaldehyde (B42025) derivatives. A general workflow is depicted below.

Caption: General Synthesis Workflow for this compound.

Protocol:

-

To a stirred solution of benzaldehyde in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), slowly add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) at a low temperature (e.g., -78 °C).

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

-

Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

-

Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Set the GC oven temperature program to achieve good separation of the components. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 250 °C), and hold for a few minutes.

-

The mass spectrometer should be operated in electron ionization (EI) mode.

-

Analyze the resulting chromatogram to determine the purity of the sample and the mass spectrum to confirm the identity of the compound.[1]

Applications in Drug Development

The unique properties of the difluoromethyl group make it a valuable moiety in drug design. It can act as a lipophilic hydrogen bond donor, mimicking hydroxyl or thiol groups, which can lead to improved binding interactions with biological targets.[5][6] The metabolic stability of the C-F bond can also enhance the pharmacokinetic profile of a drug candidate.[6] The difluoromethyl group has been incorporated into a variety of bioactive molecules, including enzyme inhibitors and central nervous system agents.

Safety Information

This compound is a flammable liquid and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a versatile building block with unique properties that are highly attractive for applications in medicinal chemistry and materials science. A thorough understanding of its physical and chemical properties, reactivity, and handling procedures is essential for its effective use in research and development. This guide provides a solid foundation of technical information to aid scientists in their work with this important fluorinated compound.

References

- 1. This compound | C7H6F2 | CID 640452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:455-31-2 | Chemsrc [chemsrc.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

(Difluoromethyl)benzene CAS number and identifiers

An In-depth Technical Guide to (Difluoromethyl)benzene

This technical guide provides comprehensive information on this compound, a fluorinated aromatic compound of interest to researchers, scientists, and professionals in drug development. The guide details its chemical identifiers, physicochemical properties, and relevant safety information. Furthermore, it outlines experimental protocols for the synthesis of related compounds and visualizes key chemical processes.

Chemical Identifiers and Properties

This compound, also known as α,α-Difluorotoluene, is a colorless liquid at room temperature.[1] It is characterized by a benzene (B151609) ring substituted with a difluoromethyl group.[1] This substitution influences the compound's chemical behavior, increasing its electronegativity.[1] It is sparingly soluble in water but shows greater solubility in organic solvents.[1]

Table 1: Identifiers for this compound

| Identifier | Value |

| CAS Number | 455-31-2[2][3][4][5] |

| Synonyms | α,α-Difluorotoluene[2][3][5] |

| Molecular Formula | C₇H₆F₂[2][4] |

| Molecular Weight | 128.12 g/mol [2][3][4] |

| PubChem CID | 640452[4] |

| MDL Number | MFCD03788488[3] |

| InChI | 1S/C7H6F2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H[3][4] |

| InChIKey | JDZLOJYSBBLXQD-UHFFFAOYSA-N[3][4] |

| SMILES | FC(F)c1ccccc1[2][3] |

| EC Number | 691-718-9[4] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Liquid[1][3][5] |

| Appearance | Colorless liquid[1] |

| Density | 1.138 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.458[3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents[1] |

Table 3: Safety and Hazard Information for this compound

| Hazard Information | Details |

| Signal Word | Danger[3] |

| GHS Hazard Statements | H226: Flammable liquid and vapor[3][4]H314: Causes severe skin burns and eye damage[3][4] |

| Hazard Classifications | Flammable Liquid 3[3][4]Skin Corrosion 1B[3][4]Eye Damage 1[3] |

| Flash Point | 35.5 °C (95.9 °F)[3] |

| Storage Class | 3 (Flammable liquids)[3] |

| WGK | WGK 3[3] |

Experimental Protocols

The difluoromethyl group is a valuable moiety in medicinal chemistry, known to enhance metabolic stability and lipophilicity.[6][7] The following are representative protocols for the synthesis of aryl difluoromethyl ethers and related compounds, which are analogous to the synthesis of this compound.

Protocol 1: Difluoromethylation of Phenols using Sodium 2-chloro-2,2-difluoroacetate (B8310253)

This protocol describes a method for the difluoromethylation of phenols by generating difluorocarbene from sodium 2-chloro-2,2-difluoroacetate.[8]

Materials:

-

Phenol (B47542) derivative

-

Sodium 2-chloro-2,2-difluoroacetate

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Hexanes

-

Saturated sodium chloride solution

-

10% Lithium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottomed flask, dissolve the phenol derivative (1.0 equiv) in DMF.[8]

-

Degas the solution with nitrogen for 1 hour while stirring.[8]

-

Add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion under a stream of nitrogen.[8]

-

Heat the reaction mixture to 120 °C and stir for 2 hours under a positive pressure of nitrogen.[8]

-

Monitor the reaction completion by TLC analysis.[8]

-

After completion, cool the reaction flask to room temperature.[8]

-

Dilute the mixture with deionized water and transfer to a separatory funnel.[8]

-

Extract the aqueous layer with hexanes (5 x 100 mL).[8]

-

Combine the organic layers and wash with saturated sodium chloride solution, followed by a 10% LiCl solution.[8]

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate by rotary evaporation.[8]

-

Dry the resulting product under high vacuum to yield the aryl difluoromethyl ether.[8]

Protocol 2: Difluoromethylation of Phenols using Fluoroform (CHF₃)

This method utilizes fluoroform as the source of difluorocarbene for the synthesis of difluoromethoxyarenes.[9]

Materials:

-

4-Bromophenol (or other phenol derivative)

-

Potassium hydroxide (B78521) (KOH)

-

Water

-

Fluoroform (CHF₃) gas

-

Ethyl acetate

Procedure (Method A - with heating):

-

In a three-necked round-bottomed flask under a nitrogen atmosphere, add potassium hydroxide (10 equiv) and water. Stir until the KOH is nearly dissolved.[9]

-

Add the phenol derivative (1 equiv) and stir for 30 minutes.[9]

-

Add 1,4-dioxane via syringe and heat the mixture to 50 °C.[9]

-

Bubble fluoroform gas slowly into the reaction mixture.[9]

-

After the reaction, quench with water and extract with ethyl acetate.[9]

-

Concentrate the organic layer and purify by column chromatography to obtain the product.[9]

Procedure (Method B - room temperature):

-

In a similar setup, use a higher concentration of potassium hydroxide (15 equiv).[9]

-

After the addition of the phenol, add acetonitrile as the solvent and stir at room temperature.[9]

-

Bubble fluoroform into the mixture for 2 hours, then stir for an additional hour.[9]

-

Workup and purification are similar to Method A.[9]

Visualizations

The following diagrams illustrate a general workflow for the synthesis of difluoromethylated compounds and a potential metabolic pathway for this compound.

Caption: A generalized workflow for the synthesis of aryl difluoromethyl ethers.

Caption: A potential metabolic pathway for this compound.

References

- 1. CAS 455-31-2: this compound | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound 97 455-31-2 [sigmaaldrich.com]

- 4. This compound | C7H6F2 | CID 640452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (ジフルオロメチル)ベンゼン | this compound | 455-31-2 | 東京化成工業株式会社 [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

Stability and Storage of (Difluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for (Difluoromethyl)benzene (CAS No. 455-31-2), also known as α,α-Difluorotoluene. The information is compiled for professionals in research and drug development who utilize this compound in their work.

Chemical Properties and Hazards

This compound is a flammable liquid that requires careful handling. It is classified as a skin and eye irritant. Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₆F₂ |

| Molecular Weight | 128.12 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 133-139 °C |

| Flash Point | 35.5 °C |

| Density | 1.138 g/mL at 25 °C |

Stability Profile

While specific quantitative data on the long-term stability and degradation kinetics of this compound under various stress conditions are not extensively available in the public domain, its stability can be inferred from its chemical structure and data on related fluorinated aromatic compounds.

General Stability: The difluoromethyl group is generally considered to be relatively stable. However, like its analogue trifluoromethylbenzene, it may be susceptible to degradation under certain conditions.

Potential Degradation Pathways:

-

Hydrolysis: While the C-F bond is strong, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis, ultimately yielding benzaldehyde (B42025) and hydrofluoric acid.

-

Photodegradation: Aromatic compounds can be susceptible to photolytic degradation. Studies on other fluorinated aromatics suggest that UV radiation could induce reactions, potentially leading to defluorination or polymerization.

-

Oxidation: Strong oxidizing agents may react with the benzene (B151609) ring or the difluoromethyl group, particularly at the benzylic position which has a C-H bond susceptible to radical abstraction.

-

Reaction with Strong Acids: Research on trifluoromethyl-substituted arenes has shown that strong acids can promote decomposition.[1] It is plausible that this compound could undergo similar reactions, such as Friedel-Crafts-type reactions or defluorination, in the presence of superacids.[1]

-

Biodegradation: Studies on the aerobic metabolism of fluorobenzene (B45895) have shown that degradation can occur via hydroxylation of the aromatic ring, followed by ring cleavage.[2][3] This suggests that under certain environmental or biological conditions, this compound could be susceptible to microbial degradation.[2][3]

Recommended Storage Conditions

To ensure the integrity and purity of this compound, the following storage conditions are recommended based on information from various chemical suppliers.

| Parameter | Recommendation |

| Temperature | 2-8°C (Refrigerated) [4] |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) |

| Light | Store in the dark, protected from light |

| Container | Tightly sealed, appropriate for flammable liquids |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases |

Experimental Protocols for Stability Testing

The following are generalized protocols for conducting forced degradation and stability studies on this compound. These should be adapted based on the specific analytical capabilities and regulatory requirements.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for a specified period (e.g., 24, 48, 72 hours).

-

Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for a specified period.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.

-

Thermal Degradation: Expose a solid or neat liquid sample to dry heat (e.g., 80°C) for a specified period.

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a specified duration.

-

-

Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analytical Method: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection, should be developed and validated to separate the parent compound from its degradation products.[5] Gas Chromatography (GC) with Flame Ionization Detection (FID) or MS is also a suitable technique for volatile compounds like this compound.[6]

Long-Term Stability Study

A long-term stability study under recommended storage conditions is crucial to determine the shelf-life of the compound.

Protocol:

-

Sample Preparation: Place aliquots of this compound into appropriate containers (e.g., amber glass vials with inert caps).

-

Storage: Store the samples under the recommended conditions (2-8°C, inert atmosphere, protected from light).

-

Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: At each time point, analyze the samples for purity and the presence of any degradation products using a validated stability-indicating analytical method.

Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to the stability and handling of this compound.

Caption: Decision tree for the appropriate storage and handling of this compound.

Caption: General workflow for conducting stability testing of this compound.

References

- 1. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound CAS#: 455-31-2 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

Isomerism in Substituted (Difluoromethyl)benzene Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the difluoromethyl (CHF₂) group into benzene (B151609) derivatives is a widely utilized strategy in medicinal chemistry to modulate the physicochemical and biological properties of drug candidates. Isomerism, encompassing constitutional isomers (positional) and stereoisomers (enantiomers and diastereomers), plays a pivotal role in determining the efficacy, selectivity, and safety profile of these compounds. This technical guide provides an in-depth analysis of isomerism in substituted (difluoromethyl)benzene derivatives. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the impact of isomerism on biological pathways, offering a comprehensive resource for researchers in drug discovery and development.

Introduction to Isomerism in Drug Design

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. These structural variations can lead to significant differences in physical, chemical, and biological properties. In drug development, understanding the distinct characteristics of each isomer is critical, as one isomer may exhibit the desired therapeutic effect while another could be inactive or even toxic.

The difluoromethyl group is of particular interest due to its unique properties. It can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl, thiol, or methyl groups. The position of the CHF₂ group on the benzene ring, as well as the presence of other substituents, gives rise to a variety of isomers, each with a potentially unique pharmacological profile.

Types of Isomerism in Substituted this compound Derivatives

The primary types of isomerism relevant to this class of compounds are:

-

Positional Isomerism: This occurs when the difluoromethyl group and other substituents are located at different positions on the benzene ring (ortho, meta, para). These isomers often have different physical properties, such as boiling points and melting points, and can exhibit distinct biological activities due to altered binding interactions with their targets.

-

Stereoisomerism: This arises when molecules have the same connectivity but differ in the spatial arrangement of their atoms.

-

Enantiomers: Non-superimposable mirror images of each other. They have identical physical properties in an achiral environment but can have vastly different biological activities.

-

Diastereomers: Stereoisomers that are not mirror images of each other. They have different physical and chemical properties.

-

Physicochemical Properties of Positional Isomers

Table 1: Predicted Physicochemical Properties of (Difluoromethyl)phenol Isomers

| Isomer | Predicted Boiling Point (°C) | Predicted pKa |

| ortho-(Difluoromethyl)phenol | 193.9 ± 30.0 | 8.65 ± 0.35[1] |

| meta-(Difluoromethyl)phenol | Data not available | Data not available |

| para-(Difluoromethyl)phenol | Data not available | Data not available |

Note: The data in this table is based on computational predictions and should be used for illustrative purposes. Experimental verification is required.

The electron-withdrawing nature of the difluoromethyl group is expected to influence the acidity (pKa) of phenolic derivatives. The magnitude of this effect will vary depending on its position relative to the hydroxyl group.

Spectroscopic Characterization of Positional Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating positional isomers. The chemical shifts and coupling patterns of the aromatic protons and carbons are highly sensitive to the substitution pattern.

4.1. ¹H NMR Spectroscopy

The number of signals, their splitting patterns, and their chemical shifts in the ¹H NMR spectrum can distinguish between ortho, meta, and para isomers. For example, in difluorobenzene isomers:

-

ortho-Difluorobenzene: Exhibits a complex multiplet in the aromatic region due to the coupling between adjacent protons and fluorine atoms.[2]

-

meta-Difluorobenzene: Shows three distinct signals in the aromatic region with characteristic splitting patterns.[3]

-

para-Difluorobenzene: Due to its symmetry, all four protons are chemically equivalent, resulting in a single signal (a triplet due to coupling with the two fluorine atoms).[4]

Table 2: Illustrative ¹H NMR Chemical Shifts for Difluorobenzene Isomers (in CDCl₃)

| Isomer | Proton Environment | Chemical Shift (ppm) |

| ortho | Aromatic | 7.124, 7.053[2] |

| meta | Aromatic | 7.27, 7.05-6.63[3] |

| para | Aromatic | 6.996[4] |

4.2. ¹³C NMR Spectroscopy

The number of unique carbon signals in the ¹³C NMR spectrum is also diagnostic of the isomer.

-

ortho-Difluorobenzene: Four signals are expected.

-

meta-Difluorobenzene: Four signals are expected.

-

para-Difluorobenzene: Due to symmetry, only two signals are expected.[5]

Table 3: Illustrative ¹³C NMR Chemical Shifts for Difluorobenzene Isomers

| Isomer | Number of Aromatic Signals |

| ortho | 3[6] |

| meta | 4 |

| para | 2[7][8] |

Biological Activity of Stereoisomers: A Case Study with Tramadol (B15222)

The differential biological activity of enantiomers is a critical consideration in drug development. Tramadol, an analgesic that is a substituted benzene derivative, provides an excellent example of how stereoisomers can have distinct and complementary pharmacological effects. Tramadol is administered as a racemic mixture of its two enantiomers, (+)-tramadol and (-)-tramadol.

5.1. Mechanism of Action

The analgesic effect of tramadol is multimodal, involving both opioid and non-opioid pathways. The two enantiomers and their primary metabolite, O-desmethyltramadol (M1), contribute to this complex pharmacology.

-

(+)-Tramadol: Primarily inhibits serotonin (B10506) reuptake and has a higher affinity for the µ-opioid receptor.[3][9]

-

(-)-Tramadol: Primarily inhibits norepinephrine (B1679862) reuptake.[3][10]

-

(+)-O-Desmethyltramadol (M1): The major active metabolite, with a significantly higher affinity for the µ-opioid receptor than the parent compound.[11]

Table 4: Receptor and Transporter Binding Affinities (Ki, nM) of Tramadol Enantiomers and Metabolites

| Compound | µ-Opioid Receptor | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |

| (+)-Tramadol | 2400[11] | 990[12] | - |

| (-)-Tramadol | - | - | 790[12] |

| (+)-M1 | 3.4[11] | - | - |

| (-)-M1 | 240[11] | - | - |

Note: A lower Ki value indicates a higher binding affinity.

5.2. Signaling Pathway

The synergistic action of tramadol's enantiomers on the serotonergic and noradrenergic systems, combined with the potent µ-opioid receptor agonism of its metabolite, results in its overall analgesic effect.

References

- 1. chembk.com [chembk.com]

- 2. 1,2-Difluorobenzene(367-11-3) 1H NMR spectrum [chemicalbook.com]

- 3. 1,3-Difluorobenzene (372-18-9) 1H NMR spectrum [chemicalbook.com]

- 4. 1,4-Difluorobenzene(540-36-3) 1H NMR spectrum [chemicalbook.com]

- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 6. 1,2-Difluorobenzene(367-11-3) 13C NMR spectrum [chemicalbook.com]

- 7. 1,4-Difluorobenzene(540-36-3) 13C NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. benchchem.com [benchchem.com]

- 10. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

- 11. NMR Spectrum of Malathion & Xylene | Thermo Fisher Scientific - US [thermofisher.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

The Difluoromethyl Group: A Comprehensive Technical Guide to its Electronic Effects on the Benzene Ring

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the difluoromethyl (CHF₂) group stands out for its unique electronic properties, which can profoundly influence the reactivity, acidity, basicity, and metabolic stability of aromatic systems. This in-depth technical guide explores the core electronic effects of the difluoromethyl group when attached to a benzene (B151609) ring, providing a detailed analysis of its inductive and resonance contributions, its impact on molecular properties, and the experimental methodologies used to quantify these effects.

Quantitative Analysis of Electronic Effects

The electronic influence of a substituent on an aromatic ring is often quantified using Hammett parameters, which separate the overall effect into inductive (σI) and resonance (σR) components. The difluoromethyl group is characterized as a moderate electron-withdrawing group, primarily through a strong negative inductive effect (-I) originating from the high electronegativity of the two fluorine atoms.[1] Its resonance effect is significantly weaker.[2]

Below is a summary of key quantitative data describing the electronic effects of the difluoromethyl group compared to related substituents.

Table 1: Hammett and Swain-Lupton Parameters for Selected Substituents

| Substituent | σI (Inductive Effect) | σR (Resonance Effect) | σm (meta) | σp (para) |

| -CHF₂ | 0.31 | 0.03 | 0.31 | 0.35 |

| -CH₃ | -0.04 | -0.13 | -0.07 | -0.17 |

| -CF₃ | 0.45 | 0.08 | 0.43 | 0.54 |

| -OH | 0.25 | -0.61 | 0.12 | -0.37 |

| -OCHF₂ | 0.41 | -0.10 | 0.31 | 0.31 |

| -OCF₃ | 0.54 | -0.19 | 0.38 | 0.35 |

Data compiled from various sources. Hammett constants can vary slightly depending on the reaction series and conditions used for their determination.

The data clearly indicates that the difluoromethyl group's electron-withdrawing character is dominated by its inductive effect (σI = 0.31). The positive σm and σp values confirm its overall deactivating nature on the benzene ring towards electrophilic aromatic substitution.[1][3]

Impact on Acidity and Basicity

The electron-withdrawing nature of the difluoromethyl group has a significant impact on the pKa of acidic and basic functional groups attached to the benzene ring.

Effect on Acidity of Benzoic Acid

Effect on Basicity of Aniline

Conversely, the difluoromethyl group decreases the basicity (lowers the pKa of the conjugate acid) of aniline. The -I effect of the CHF₂ group withdraws electron density from the aromatic ring and, consequently, from the nitrogen atom's lone pair, making it less available to accept a proton.[1] This reduction in basicity also correlates with a decrease in the nucleophilicity of the aniline.[1] The strategic placement of fluorine-containing groups like difluoromethyl is a common strategy in drug design to modulate the pKa of basic centers, which can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

Table 2: Influence of Substituents on the pKa of Phenol and Anilinium Ion

| Substituent (para) | pKa of Phenol | pKa of Anilinium Ion |

| -H | 9.95 | 4.60 |

| -CH₃ | 10.19 | 5.08 |

| -CHF₂ | Predicted to be lower than 9.95 | Predicted to be lower than 4.60 |

| -CF₃ | 9.08 | 3.51 |

Note: Specific experimental pKa values for p-difluoromethylphenol and p-difluoromethylanilinium ion require dedicated experimental determination but are predicted based on electronic effects.

Influence on Aromatic Reactivity

The difluoromethyl group is a deactivating group in electrophilic aromatic substitution reactions, meaning that difluoromethylbenzene reacts more slowly than benzene itself. This deactivation is a direct consequence of the group's strong inductive electron withdrawal, which reduces the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles.[1][3]

Furthermore, the difluoromethyl group is a meta-director for electrophilic aromatic substitution. This can be understood by examining the stability of the Wheland intermediate (the carbocation intermediate) formed during the reaction. When the electrophile attacks at the ortho or para positions, one of the resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing CHF₂ group, which is highly destabilizing. In contrast, attack at the meta position avoids this unfavorable arrangement, making the meta pathway the preferred one.

Bioisosterism and Hydrogen Bonding

A fascinating aspect of the difluoromethyl group is its role as a bioisostere of the hydroxyl (-OH) group.[2][6] This is due to the CHF₂ group's ability to act as a hydrogen bond donor, a consequence of the increased acidity of the C-H bond due to the adjacent electronegative fluorine atoms.[2][7] While it is a weaker hydrogen bond donor than a hydroxyl group, it is comparable to thiophenol and aniline.[8] This property, combined with its greater metabolic stability compared to a hydroxyl group, makes the CHF₂ group a valuable substituent in drug design for improving pharmacokinetic properties while potentially maintaining key hydrogen bonding interactions with biological targets.[7]

Experimental Protocols

The determination of the electronic properties of the difluoromethyl group relies on well-established experimental techniques.

Determination of Hammett Constants via ¹⁹F NMR Spectroscopy

A common method for determining inductive and resonance parameters (σI and σR) is through ¹⁹F NMR spectroscopy of substituted fluorobenzenes. The chemical shift of the fluorine atom in a para- or meta-substituted fluorobenzene (B45895) is sensitive to the electronic effects of the substituent.

Experimental Workflow:

-

Synthesis: Synthesize a series of meta- and para-substituted fluorobenzenes, including the difluoromethyl-substituted analogues.

-

Sample Preparation: Prepare dilute solutions of the synthesized compounds in a non-polar solvent (e.g., cyclohexane (B81311) or CCl₄) and a polar aprotic solvent (e.g., DMSO or acetone). An internal standard is typically added.

-

¹⁹F NMR Acquisition: Acquire high-resolution ¹⁹F NMR spectra for all samples.

-

Data Analysis: The chemical shifts of the fluorine atom are measured relative to the internal standard. The Taft equations are then used to correlate the chemical shifts to the σI and σR parameters.

Determination of pKa by Potentiometric Titration

The pKa values of difluoromethyl-substituted benzoic acids and anilines can be determined by potentiometric titration.

Experimental Workflow:

-

Sample Preparation: Prepare a solution of the difluoromethyl-substituted acid or base of known concentration in a suitable solvent system (e.g., water or a water-ethanol mixture).[9]

-

Titration: Titrate the solution with a standardized solution of a strong base (for acids) or a strong acid (for bases) using a calibrated pH meter to monitor the pH.[9]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. For accurate results, multiple titrations should be performed.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Interplay of Inductive and Resonance Effects of the CHF₂ Group.

Caption: Experimental Workflow for Determining Electronic Parameters.

Conclusion

The difluoromethyl group exerts a moderate electron-withdrawing effect on the benzene ring, dominated by a strong inductive component. This influences the molecule's properties in a predictable manner, increasing the acidity of carboxylic acids, decreasing the basicity of anilines, and directing electrophilic aromatic substitution to the meta position. Its ability to act as a hydrogen bond donor, serving as a metabolically stable bioisostere for the hydroxyl group, further enhances its utility in the design of novel pharmaceuticals and functional materials. A thorough understanding of these electronic effects, quantified through experimental methodologies such as NMR spectroscopy and potentiometric titration, is crucial for the rational design of molecules with tailored properties.

References

- 1. 4-(Difluoromethyl)aniline | 49658-26-6 | Benchchem [benchchem.com]

- 2. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. benchchem.com [benchchem.com]

- 6. thieme-connect.de [thieme-connect.de]

- 7. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. web.viu.ca [web.viu.ca]

Methodological & Application

Application Notes and Protocols: (Difluoromethyl)benzene as a Bioisostere in Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of medicinal chemistry. This approach involves the substitution of a functional group with another that possesses similar steric and electronic properties, with the goal of enhancing a molecule's pharmacological profile. The difluoromethyl group (-CF2H) has emerged as a valuable bioisostere, particularly for methyl (-CH3), methoxy (B1213986) (-OCH3), and hydroxyl (-OH) functionalities. (Difluoromethyl)benzene and its derivatives serve as key building blocks in this endeavor, offering a unique combination of properties that can favorably impact a drug candidate's potency, metabolic stability, and pharmacokinetic profile.

The -CF2H group is a fascinating entity; it is more lipophilic than a methyl group but less so than a trifluoromethyl (-CF3) group. Crucially, the C-H bond in the difluoromethyl group can act as a weak hydrogen bond donor, a characteristic not shared by the methyl or trifluoromethyl groups.[1] This allows it to mimic the hydrogen bonding capabilities of hydroxyl or thiol groups while occupying a similar steric space to a methyl group. Furthermore, the strong electron-withdrawing nature of the two fluorine atoms can significantly alter the pKa of nearby functionalities and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1]

These application notes provide a comprehensive overview of the use of this compound as a bioisostere in drug design, including a comparison of its physicochemical properties with other common bioisosteres, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Physicochemical Properties of Benzene Bioisosteres

The selection of a bioisostere is a data-driven decision. The following tables summarize key physicochemical parameters for this compound and its common bioisosteric counterparts to facilitate rational drug design.

Table 1: Comparison of Lipophilicity and Electronic Properties of Substituted Benzenes

| Substituent (X) | logP (of Ph-X) | Hammett Constant (σp) | Hammett Constant (σm) |

| -H | 2.13 | 0.00 | 0.00 |

| -CH3 | 2.69 | -0.17 | -0.07 |

| -CF2H | ~2.5 * | 0.35 | 0.30 |

| -OCH3 | 2.11 | -0.27 | 0.12 |

| -CF3 | 2.84 | 0.54 | 0.43 |

Note: The logP value for this compound is an estimate based on calculated values and comparison with other fluorinated analogues. Actual experimental values may vary.

Table 2: Inductive and Resonance Effects of Key Bioisosteres

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) |

| -CH3 | -0.08 | -0.15 |

| -CHF2 | 0.26 | 0.06 |

| -OCH3 | 0.29 | -0.56 |

| -CF3 | 0.39 | 0.10 |

Data for -CHF2 is presented as a close approximation for the electronic effects of -CF2H.

Experimental Protocols

Protocol 1: Synthesis of an Aryl Difluoromethyl Ether via Nucleophilic Difluoromethylation

This protocol describes the synthesis of a this compound derivative, specifically 1-(difluoromethoxy)-4-nitrobenzene, from 4-nitrophenol (B140041) using sodium chlorodifluoroacetate as the difluorocarbene source. This method is advantageous due to the stability and ease of handling of the reagent.

Materials:

-

4-Nitrophenol

-

Sodium chlorodifluoroacetate (ClCF2COONa)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (5.0 g, 35.9 mmol), potassium carbonate (14.9 g, 107.8 mmol), and anhydrous N,N-dimethylformamide (100 mL).

-

Stir the mixture at room temperature for 15 minutes to ensure the formation of the phenoxide.

-

Add sodium chlorodifluoroacetate (10.9 g, 71.8 mmol) to the reaction mixture in one portion.

-

Heat the reaction mixture to 100 °C and stir vigorously for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 1-(difluoromethoxy)-4-nitrobenzene as a pale yellow oil.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes